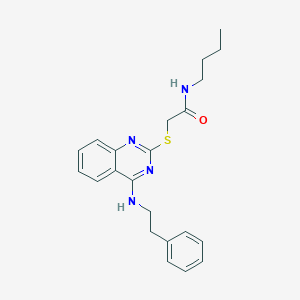

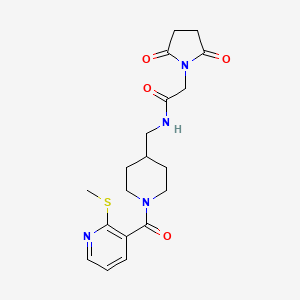

![molecular formula C12H12N4O2S B2497924 6-(吡啶-3-基磺酰)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 1797322-20-3](/img/structure/B2497924.png)

6-(吡啶-3-基磺酰)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds related to 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves multi-step processes starting from pyridine and pyrimidine derivatives or multicomponent synthesis. Different synthetic routes have been explored, including the Vilsmeier reaction, and are characterized by their efficiency and the ability to introduce a wide range of functional groups into the pyrido[4,3-d]pyrimidine core (Elattar & Mert, 2016).

Molecular Structure Analysis

Structural analysis of pyrido[4,3-d]pyrimidine derivatives has shown that these compounds can exhibit planar configurations and engage in extensive hydrogen bonding, which is crucial for their potential applications in creating supramolecular assemblies. Crystallographic studies have provided insights into the conformational preferences and intermolecular interactions of these molecules (Akkurt et al., 2015).

Chemical Reactions and Properties

Pyrido[4,3-d]pyrimidines undergo various chemical reactions, including cycloadditions, condensations, and transformations that enable the synthesis of a wide range of derivatives. These reactions are influenced by the substituents on the pyridine and pyrimidine rings and can be tailored to achieve specific chemical properties (Girreser et al., 2004).

Physical Properties Analysis

The physical properties of pyrido[4,3-d]pyrimidine derivatives are significantly influenced by their molecular structure. The planarity of the fused ring system and the presence of various substituents affect their boiling points, melting points, and solubility, which are critical parameters for their potential applications in material science and supramolecular chemistry.

Chemical Properties Analysis

The chemical properties of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, such as reactivity, stability, and hydrogen bonding capabilities, are crucial for their application in developing novel supramolecular structures. Their ability to form diverse hydrogen-bonded networks makes them suitable candidates for creating novel materials with specific functions (Fonari et al., 2004).

科学研究应用

合成化学与方法学

Pyrido[4,3-d]pyrimidines,包括类似于“6-(吡啶-3-基磺酰基)-5,6,7,8-四氢吡啶[4,3-d]嘧啶”的结构,在合成化学中起着关键作用,用于构建复杂分子。Elattar和Mert(2016年)回顾了pyrido[4,3-d]pyrimidines的结构特征、反应和合成方法学,展示了它们作为多步合成的起始物质的实用性,特别是对于四氢叶酸衍生物。该综述强调了从吡啶和嘧啶衍生物或多组分合成中制备pyrido[4,3-d]pyrimidine基团的多样方法,强调了这些化合物的机理途径和生物应用(Elattar & Mert, 2016)。

生物学和药理学应用

基于pyrido[4,3-d]pyrimidine框架的化合物显著丰富了生物学和药理学领域。研究已经确定了这些化合物在抗病毒、抗菌和抗癌活性中的作用。例如,Nasr和Gineinah(2002年)合成了一系列嘧啶[5′, 4′:5, 6]嘧啶[2, 3‐d]嘧啶衍生物,探索了不同的合成策略。这些化合物被研究作为抗病毒剂用于抗单纯疱疹病毒(HSV),其中一些显示出有希望的活性。这项研究突出了pyrido[4,3-d]pyrimidine衍生物在开发新的抗病毒剂中的潜力(Nasr & Gineinah,2002年)。

超分子化学和材料科学

Pyrido[4,3-d]pyrimidine衍生物的多功能性延伸到超分子化学和材料科学领域,在这些领域,它们形成复杂结构的能力引起了人们的兴趣,这些结构在分子电子学和光子学中具有潜在应用。Fonari等人(2004年)研究了两种新型嘧啶衍生物作为适合与二氮-18-冠-6共结晶的配体,通过广泛的氢键相互作用形成2D和3D网络。这项工作展示了pyrido[4,3-d]pyrimidine衍生物在构建具有潜在应用于传感、催化和电子材料的超分子结构中的实用性(Fonari et al., 2004)。

作用机制

Target of Action

The primary targets of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition results in the disruption of cellular processes such as cell growth and metabolism, leading to potential anticancer effects .

Biochemical Pathways

The compound affects the protein kinase pathways, which are essential for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of these pathways by 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can lead to downstream effects that disrupt the normal functioning of cancer cells .

Result of Action

The molecular and cellular effects of 6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine’s action involve the inhibition of protein kinases, leading to disruption of cell growth, differentiation, migration, and metabolism . This can result in the inhibition of cancer cell proliferation .

属性

IUPAC Name |

6-pyridin-3-ylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-19(18,11-2-1-4-13-7-11)16-5-3-12-10(8-16)6-14-9-15-12/h1-2,4,6-7,9H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPIUQWYKNATOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

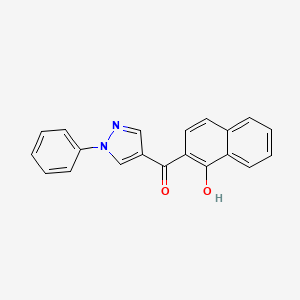

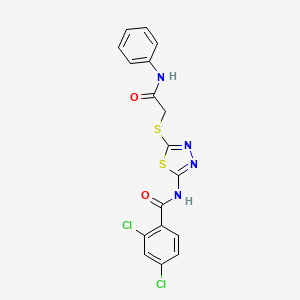

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

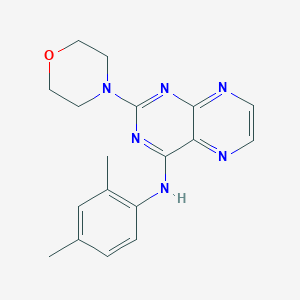

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

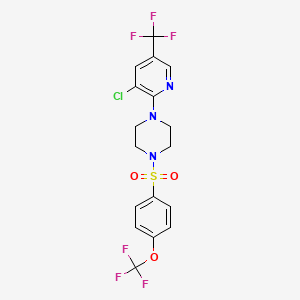

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

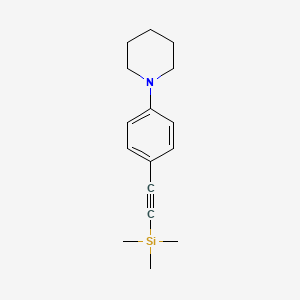

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

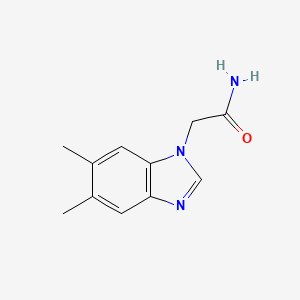

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)